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Abstract

Fluquinconazole is a broad-spectrum triazole fungicide used to control a variety of fungal
diseases in crops. Its mechanism of action involves the inhibition of sterol biosynthesis, which
is crucial for fungal cell membrane integrity.[1][2] This technical guide provides a
comprehensive overview of the toxicological profile of fluquinconazole, drawing from a range
of acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity,
carcinogenicity, reproductive and developmental effects, and neurotoxicity. All quantitative data
from key studies are presented in structured tables, and detailed methodologies are provided.
Furthermore, this guide includes visualizations of key signaling pathways and experimental
workflows to facilitate a deeper understanding of its toxicological properties.

Acute Toxicity

Fluquinconazole exhibits moderate acute toxicity via oral and dermal routes and is considered
toxic if inhaled.[3] It is classified as harmful if swallowed and can cause skin irritation.[2]

Experimental Protocol: Acute Oral Toxicity Study (Rat) A typical acute oral toxicity study, such
as an OECD 423 guideline study, would be conducted as follows:

o Test System: Wistar rats, typically young adults (8-12 weeks old), with an equal number of
males and females.
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o Administration: A single dose of fluquinconazole is administered by oral gavage.

e Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality
occurs, a range of doses is used to determine the LD50.

o Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
behavior, breathing, and coordination), and body weight changes for up to 14 days post-
dosing.

o Pathology: A gross necropsy is performed on all animals at the end of the observation
period.

Table 1: Summary of Acute Toxicity Data for Fluquinconazole

Endpoint Species Value Classification Reference

Oral LD50 Rat 112 mg/kg bw Moderate --INVALID-LINK--
[EFSA Journal

Dermal LD50 Rat >2000 mg/kg bw Low

2011;9(5):2096]

Inhalation LC50

(ah) Rat 0.514 mg/L High --INVALID-LINK--

Note: Classifications are general interpretations. bw = body weight.

Sub-chronic and Chronic Toxicity

Repeated dose studies indicate that the primary target organs for fluquinconazole toxicity are
the liver and kidneys.

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study (Rat) The experimental
workflow for a 90-day toxicity study, based on OECD Guideline 408, is outlined below.
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Workflow for a 90-Day Rodent Toxicity Studly.
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Table 2: Summary of Sub-chronic and Chronic Toxicity Data for Fluquinconazole

Key

Study Species NOAEL LOAEL L Reference
Findings
Increased [EFSA
2 mg/k 10 mg/k liver weight, Journal
90-Day Oral Rat 9 9 g
bw/day bw/day hepatocellula  2011;9(5):20
r hypertrophy.  96]
Liver effects
_ [EFSA
(increased
1 mg/kg 5 mg/kg Journal
1-Year Oral Dog enzymes,
bw/day bw/day ) 2011;9(5):20
increased
. 96]
weight).
[EFSA
Non-
2-Year 2 mg/kg 10 mg/kg ) Journal
_ Rat neoplastic
Chronic/Carc. bw/day bw/day ) o 2011;9(5):20
liver findings. %6]

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Genotoxicity

The genotoxicity profile of fluquinconazole has been evaluated in a standard battery of in vitro
and in vivo tests. While a study using a plant-based system (Allium cepa) indicated potential for
chromosomal damage, the battery of regulatory-required tests concluded that fluquinconazole
is not genotoxic.[4]

Experimental Protocols:

o Bacterial Reverse Mutation Test (Ames Test): This test (e.g., OECD 471) uses several
strains of Salmonella typhimurium with mutations in the histidine operon. The test substance
is incubated with the bacteria, with and without metabolic activation (S9 mix). A positive
result is a significant, dose-dependent increase in the number of revertant colonies that can
grow on a histidine-free medium.
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e In Vitro Mammalian Chromosomal Aberration Test: This assay (e.g., OECD 473) exposes
mammalian cells (like Chinese Hamster Ovary cells) to the test substance. After incubation,
cells are arrested in metaphase and chromosomes are examined for structural aberrations
(e.q., breaks, gaps).

e In Vivo Mammalian Erythrocyte Micronucleus Test: This test (e.g., OECD 474) is typically
conducted in rodents. The animals are dosed with fluquinconazole, and bone marrow or
peripheral blood is collected. Immature erythrocytes are analyzed for the presence of
micronuclei, which are small nuclei that form from chromosome fragments or whole
chromosomes left behind during cell division.

Table 3: Summary of Genotoxicity Data for Fluquinconazole

Metabolic
Assay Test System L. Result Reference
Activation
o ] ] ) [EFSA Journal
Ames Test S. typhimurium With & Without Negative
2011;9(5):2096]
Chromosomal Mammalian Cells ) ) ) [EFSA Journal
) o With & Without Negative
Aberration (in vitro) 2011;9(5):2096]
Micronucleus o ) [EFSA Journal
Mouse (in vivo) N/A Negative
Test 2011;9(5):2096]

Carcinogenicity

Long-term carcinogenicity bioassays in rodents did not show evidence of a carcinogenic
potential for fluquinconazole.

Table 4: Summary of Carcinogenicity Data for Fluquinconazole
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. - Classificati
Study Species NOAEL Findings Reference
on
No evidence [EFSA
2-Year Rat 2 mg/kg of Not Journal
a
Bioassay bw/day carcinogenicit  Carcinogenic ~ 2011;9(5):20
V. 96]
No evidence [EFSA
18-Month 2.5 mg/kg of Not Journal
_ Mouse _ o _ _
Bioassay bw/day carcinogenicit  Carcinogenic ~ 2011;9(5):20
y. 96]

Reproductive and Developmental Toxicity

Fluquinconazole is not considered a reproductive toxicant. Developmental effects were only
observed at doses that also caused toxicity in the maternal animals.

Experimental Protocol: Two-Generation Reproductive Toxicity Study (Rat) This study (e.g.,
OECD 416) involves the continuous dietary administration of the test substance to parental
(FO) rats for a period before mating, during mating, gestation, and lactation. Their offspring (F1
generation) are then selected and similarly exposed through to the production of an F2
generation. Endpoints evaluated include parental systemic toxicity (body weight, food
consumption, clinical signs), reproductive performance (mating, fertility, gestation length), and
offspring viability, growth, and development.

Table 5: Summary of Reproductive and Developmental Toxicity Data for Fluquinconazole
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Study Species NOAEL Key Findings Reference
No adverse
Parental: 2 effects on
mg/kg bw/day reproductive
2-Generation Rat Offspring: 10 parameters. [EFSA Journal
a
Reproduction mg/kg bw/day Offspring effects 2011;9(5):2096]
Reproductive: 50  only seen at
mg/kg bw/day parentally toxic
doses.
No evidence of
Maternal: 10 o
teratogenicity.
Developmental mg/kg bw/day o [EFSA Journal
o Rat Fetotoxicity only
Toxicity Developmental: 2011;9(5):2096]
at maternally
10 mg/kg bw/day )
toxic doses.
No evidence of
Maternal: 5 o
teratogenicity.
Developmental ) mg/kg bw/day o [EFSA Journal
o Rabbit Fetotoxicity only
Toxicity Developmental: 2011;9(5):2096]
at maternally
5 mg/kg bw/day ]
toxic doses.
Neurotoxicity

Specific neurotoxicity studies have been conducted for fluquinconazole. While poisoning

incidents in livestock have shown neurological signs like ataxia and muscle tremors, dedicated

studies in rats did not indicate a specific neurotoxic potential.[5]

Table 6: Summary of Neurotoxicity Data for Fluquinconazole
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Study Species NOAEL Key Findings Reference
No evidence of
Acute -~ [EFSA Journal
o Rat 10 mg/kg bw specific
Neurotoxicity o 2011;9(5):2096]
neurotoxicity.

No evidence of
90-Day - [EFSA Journal
o Rat 2 mg/kg bw/day specific
Neurotoxicity o 2011;9(5):2096]
neurotoxicity.

Mechanism of Toxicity and Signaling Pathways

Recent research has begun to elucidate the cellular mechanisms underlying fluquinconazole's
toxicity. Studies in bovine mammary epithelial cells have shown that fluquinconazole disrupts
intracellular calcium homeostasis, leading to mitochondrial dysfunction, endoplasmic reticulum
(ER) stress, and ultimately, apoptosis (programmed cell death). This process involves the
modulation of key signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase)
and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathways.

The diagram below illustrates the proposed signaling cascade leading to apoptosis following

fluquinconazole exposure.
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Proposed mechanism of fluquinconazole-induced apoptosis.
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Safety Reference Values

Based on the comprehensive toxicological dataset, regulatory bodies have established health-
based guidance values for fluquinconazole.

Table 7: Health-Based Guidance Values for Fluquinconazole

Value (mg/kg

Value Definition Critical Study Reference
bwiday)

Acceptable Daily 1-Year Dog [EFSA Journal
ADI 0.002

Intake Study 2011;9(5):2096]

Acute Reference Developmental [EFSA Journal
ARfD 0.02 o _

Dose Toxicity (Rabbit) 2011;9(5):2096]

The ADI is an estimate of the amount of a substance that can be ingested daily over a lifetime
without appreciable health risk. The ARfD is an estimate of the amount of a substance that can
be ingested in a period of 24 hours or less without appreciable health risk.

Conclusion

The toxicological profile of fluquinconazole is well-characterized through a comprehensive set
of studies. It exhibits moderate acute toxicity. The primary target organ upon repeated
exposure is the liver. Fluquinconazole is not considered to be genotoxic, carcinogenic, or a
reproductive toxicant, and it does not show specific neurotoxic potential in regulatory studies.
Developmental effects are observed only in the presence of maternal toxicity. The established
ADI and ARfD are considered protective for human health. Recent mechanistic studies suggest
that its cellular toxicity is mediated through the disruption of calcium homeostasis, leading to
mitochondrial and ER stress and subsequent apoptosis via modulation of the MAPK and
PI13K/Akt signaling pathways.

Need Custom Synthesis?
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of Fluquinconazole]. BenchChem, [2025]. [Online PDF]. Available at:
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fluguinconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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